molecular formula C9H11NO B8704311 N-[(3,5-Dimethylphenyl)methylidene]hydroxylamine

N-[(3,5-Dimethylphenyl)methylidene]hydroxylamine

Cat. No. B8704311
M. Wt: 149.19 g/mol
InChI Key: IZVOVGWUSRNAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-Dimethylphenyl)methylidene]hydroxylamine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3,5-Dimethylphenyl)methylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,5-Dimethylphenyl)methylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(3,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3

InChI Key

IZVOVGWUSRNAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=NO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 L round bottom flask was set up with a mechanical stirrer, thermometer, N2 inlet and reflux condensor. A solution of 3,5-dimethyl-benzaldehyde (70 g. 522 mmol) in 300 mL of methanol was added, followed by the addition of sodium acetate (44 g, 536 mmol). Hydroxylamine-HCl (37 g, 532 mmol) was added portion-wise over 5 minutes, during which time the maximum temperature reached without cooling was 27° C. The mixture was stirred for an additional 2 hours at room temperature. TLC (10% ethyl acetate in hexane) indicated the absence of the starting aldehyde and the appearance of oxime. Most of the methanol was removed on a rotary evaporator, resulting in the formation of a precipitate. Ether and water were added to the concentrated suspension, and then the ether layer was collected, dried over MgSO4, and removed on a rotary evaporator. The white crystalline material was air-dried, resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime. 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.09 (s, 1H), 7.22 (s, 2H), 7.05 (s, 1H), 2.33 (s, 6H).
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